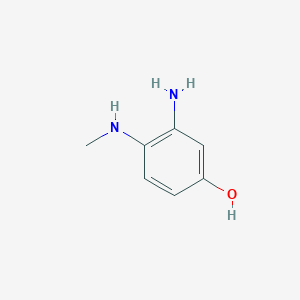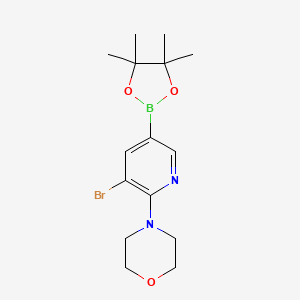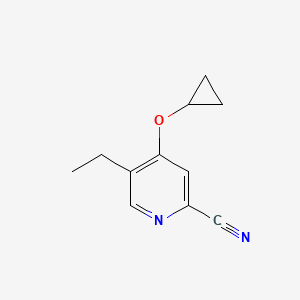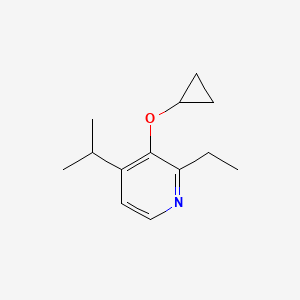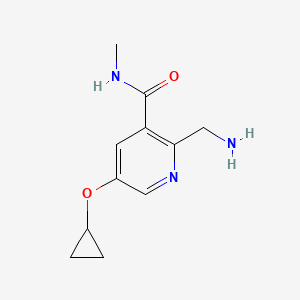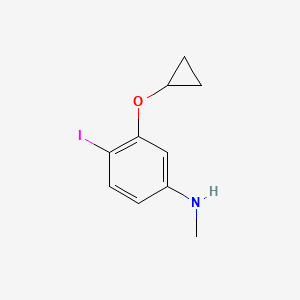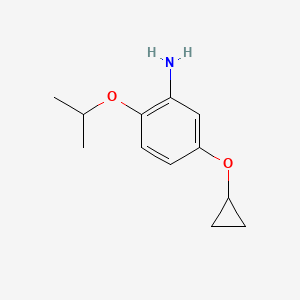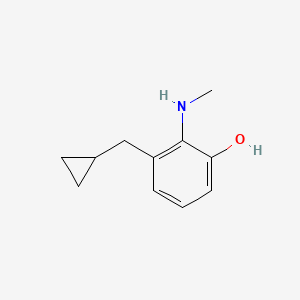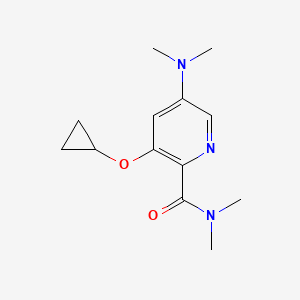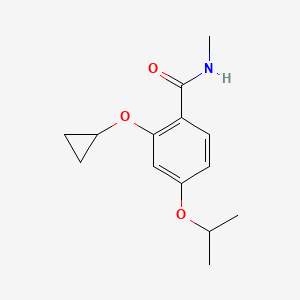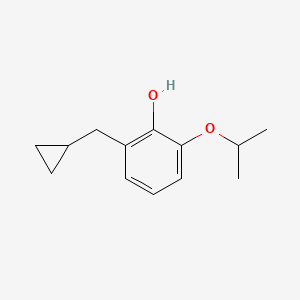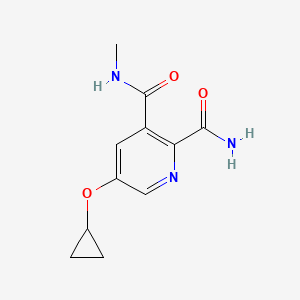
3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro group and a methyl group attached to the pyridine ring, along with a propan-1-amine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-chloro-4-methylpyridine as the starting material.
Alkylation: The pyridine derivative undergoes alkylation with a suitable alkylating agent, such as 3-bromopropan-1-amine, under basic conditions to introduce the propan-1-amine side chain.
Reaction Conditions: The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, and the reactions are typically carried out in polar solvents like ethanol or water.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce more complex aromatic compounds.
Scientific Research Applications
3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and as a potential ligand for receptor studies.
Industry: The compound can be used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine involves its interaction with specific molecular targets. The chloro and methyl groups on the pyridine ring can influence its binding affinity and selectivity for certain receptors or enzymes. The propan-1-amine side chain can also play a role in its biological activity by interacting with specific amino acid residues in the target protein.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chloro-5-methylpyridin-3-yl)prop-2-yn-1-ol
- 3-(2-Methylpyridin-4-yl)propan-1-amine
- 3-(5-Methoxy-pyridin-3-yl)-prop-2-yn-1-ol
Uniqueness
3-(2-Chloro-4-methylpyridin-3-YL)propan-1-amine is unique due to the specific positioning of the chloro and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C9H13ClN2 |
|---|---|
Molecular Weight |
184.66 g/mol |
IUPAC Name |
3-(2-chloro-4-methylpyridin-3-yl)propan-1-amine |
InChI |
InChI=1S/C9H13ClN2/c1-7-4-6-12-9(10)8(7)3-2-5-11/h4,6H,2-3,5,11H2,1H3 |
InChI Key |
OALOLBAKIUBUMM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)CCCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


